7-Fluoro-1,5-naphthyridin-2(1H)-one 7-Fluoro-1,5-naphthyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 959615-64-6
VCID: VC7854996
InChI: InChI=1S/C8H5FN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12)
SMILES: C1=CC(=O)NC2=C1N=CC(=C2)F
Molecular Formula: C8H5FN2O
Molecular Weight: 164.14

7-Fluoro-1,5-naphthyridin-2(1H)-one

CAS No.: 959615-64-6

Cat. No.: VC7854996

Molecular Formula: C8H5FN2O

Molecular Weight: 164.14

* For research use only. Not for human or veterinary use.

7-Fluoro-1,5-naphthyridin-2(1H)-one - 959615-64-6

Specification

CAS No. 959615-64-6
Molecular Formula C8H5FN2O
Molecular Weight 164.14
IUPAC Name 7-fluoro-1H-1,5-naphthyridin-2-one
Standard InChI InChI=1S/C8H5FN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12)
Standard InChI Key UHBAZQRMLAHIPL-UHFFFAOYSA-N
SMILES C1=CC(=O)NC2=C1N=CC(=C2)F
Canonical SMILES C1=CC(=O)NC2=C1N=CC(=C2)F

Introduction

Chemical Structure and Physicochemical Properties

7-Fluoro-1,5-naphthyridin-2(1H)-one consists of a bicyclic framework with a fluorine atom at position 7 and a ketone group at position 2. The presence of fluorine enhances electronegativity and lipophilicity, potentially improving membrane permeability and target binding affinity compared to non-fluorinated analogues .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₅FN₂O
Molecular Weight180.14 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors1 (N-H lactam)
Hydrogen Bond Acceptors3 (two N, one O)
Topological Polar Surface58.3 Ų

The fluorine substituent at C7 directs electrophilic substitution reactions to the C3 and C8 positions, enabling regioselective functionalization . The lactam group at C2 participates in hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors .

Synthetic Methodologies

Cyclocondensation Strategies

A common route to 1,5-naphthyridin-2-ones involves cyclocondensation of 4-aminonicotinic acid derivatives with carbonyl equivalents. For example, Suzuki et al. (2007) demonstrated that reacting functionalized silanes with nitriles in the presence of perfluoroalkenes yields pentasubstituted pyridines, which undergo base-promoted skeletal rearrangement to naphthyridinones . Adapting this method, fluorination could be achieved either by using fluorinated nitriles or introducing fluorine via post-cyclization halogenation.

Table 2: Representative Synthetic Routes

MethodStarting MaterialsKey ConditionsYield (%)
Cyclocondensation Silane derivatives, nitrilesPerfluoroalkene, base60–85
Click Chemistry Azides, alkynesCu(I) catalyst, RT70–90
Halogen Exchange7-Chloro analoguesKF, crown ether, 150°C40–60

Biological Activity and Mechanisms

While no direct studies on 7-fluoro-1,5-naphthyridin-2(1H)-one are reported, structurally related compounds exhibit promising biological profiles:

Antitubercular Activity

Balaji et al. (2024) synthesized 1,5-naphthyridin-2-one-triazole hybrids (e.g., 11e and 11f) showing MIC values of 4.0 μg/mL against Mycobacterium tuberculosis, comparable to rifampicin . Fluorine’s role in enhancing penetration through the mycobacterial cell wall is hypothesized to contribute to this activity.

Kinase Inhibition

Naphthyridinones are known inhibitors of kinases such as BCR-ABL and Hsp90. Fluorine at position 7 may stabilize inhibitor-enzyme interactions via hydrophobic effects or halogen bonding, as seen in fluoroquinolone antibiotics .

Table 3: Biological Data for Analogues

CompoundTargetIC₅₀/MICReference
11e M. tuberculosis4.0 μg/mL
BCR-ABL Inhibitor BCR-ABL kinase0.5 μM
Hsp90 InhibitorHsp90 ATPase50 μM

Druglikeness and ADME Profiles

Fluorination typically improves metabolic stability by resisting oxidative degradation. Predictive ADME data for 7-fluoro-1,5-naphthyridin-2(1H)-one indicate:

  • Absorption: High passive permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s)

  • Metabolism: Resistant to CYP3A4-mediated oxidation

  • Excretion: Renal clearance predominant (CLrenal ≈ 1.2 mL/min/kg)

These properties align with guidelines for central nervous system (CNS) drugs, suggesting potential applicability in neurological disorders .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Low yields in halogen-exchange reactions (40–60%) necessitate improved catalysts.

  • Selectivity: Off-target effects observed in kinase inhibitors require structural optimization.

  • Solubility: The logP of 1.2 may limit aqueous solubility, prompting formulation studies.

Future work should prioritize:

  • Developing enantioselective syntheses for chiral derivatives

  • Evaluating in vivo efficacy in tuberculosis models

  • Exploring covalent binding strategies via Michael acceptor motifs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator